![molecular formula C22H16N2O4 B2822587 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-methoxy-phenyl)-benzamide CAS No. 106075-34-7](/img/structure/B2822587.png)
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-methoxy-phenyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-methoxy-phenyl)-benzamide, also known as MI-63, is a small molecule inhibitor that has been widely studied for its therapeutic potential in various diseases. MI-63 has been shown to have potent anti-tumor properties, making it a promising candidate for cancer treatment.
Scientific Research Applications
Allelochemicals Synthesis and Agronomic Utility
Research into compounds with a benzoxazinone skeleton, similar in complexity to the compound , has shown these chemicals possess significant biological properties, including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal activities. These compounds, derived from plants in the Poaceae family, such as DIBOA and DIMBOA, have potential agronomic utility due to their natural roles in plant defense mechanisms. Techniques for the synthetic obtention of these compounds have been developed to facilitate their study and potential agricultural application (Macias et al., 2006).
Bioactive Compound Synthesis for Pharmaceutical Applications
The synthesis of novel compounds with potential pharmaceutical applications is a critical area of research. For instance, novel triphenylamine (TPA)-based polyamides exhibiting electrochromic properties were synthesized through an efficient process. These materials have implications for the development of functional polymers with potential applications in electronic devices (Yang et al., 2020).
Antitubercular Activity
Compounds with benzamide frameworks have been synthesized and tested for their antitubercular properties. For example, a series of novel derivatives demonstrated promising activity against Mycobacterium tuberculosis, highlighting the potential for developing new therapeutic agents based on this chemical structure (Nimbalkar et al., 2018).
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-28-17-12-8-15(9-13-17)23-20(25)14-6-10-16(11-7-14)24-21(26)18-4-2-3-5-19(18)22(24)27/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUAMFKYQCLQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.